

Application Note: Analysis of Erythromycin Residues in Food Samples Using a Labeled Standard

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Compound of Interest		
Compound Name:	Erythromycin ethylsuccinate- 13C,d3	
Cat. No.:	B12401715	Get Quote

Introduction

Erythromycin is a macrolide antibiotic widely used in veterinary medicine to treat and prevent bacterial infections in livestock and poultry.[1][2] The potential for erythromycin residues to persist in food products of animal origin, such as meat, milk, eggs, and honey, is a significant concern for food safety and public health.[3][4][5][6] Regulatory bodies worldwide have established maximum residue limits (MRLs) for erythromycin in various foodstuffs to mitigate risks, including the development of antimicrobial resistance.[4]

This application note details a robust and sensitive method for the quantitative analysis of erythromycin A in diverse food matrices. The method utilizes a stable isotope-labeled internal standard, Erythromycin-(N-methyl-¹³C,d³), coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] The use of a labeled internal standard is critical for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[4][8]

Principle

Food samples are homogenized and extracted with an acidified acetonitrile solution. The extract is then subjected to a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components. The purified extract is concentrated and analyzed by reverse-



phase LC-MS/MS. Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode and comparing the peak area ratio of the analyte to the isotopically labeled internal standard.[8][9]

Materials and Reagents

- · Standards:
 - Erythromycin A (≥95% purity)
 - Erythromycin-(N-methyl-¹³C,d₃) (≥98% purity)[8]
- Solvents and Reagents (HPLC or LC-MS grade):
 - Acetonitrile (ACN)
 - Methanol (MeOH)
 - Water (Milli-Q or equivalent)
 - Formic acid
 - Ammonium acetate
 - Hexane
 - Sodium acetate trihydrate
 - Glacial acetic acid
- Solid-Phase Extraction (SPE) Cartridges:
 - Oasis HLB (6 mL, 200 mg) or equivalent polymeric reversed-phase cartridges.

Experimental Protocols Standard Solution Preparation



- Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Erythromycin A and Erythromycin-(N-methyl-¹³C,d₃) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
- Intermediate Standard Solution (10 µg/mL): Dilute the primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to create intermediate stock solutions.
- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate standard solution with the initial mobile phase composition to achieve concentrations ranging from 0.5 to 100 ng/mL.
- Internal Standard Spiking Solution (1 µg/mL): Dilute the Erythromycin-(N-methyl-¹³C,d₃) intermediate stock solution with 50:50 (v/v) acetonitrile/water.

Sample Preparation

The following protocol is a general guideline and may require optimization for specific matrices.

- Homogenization: Homogenize a representative portion of the food sample (e.g., meat, eggs, honey) to ensure uniformity.[3][8]
- Extraction:
 - Weigh 2.0 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
 - Add 100 μL of the 1 μg/mL internal standard spiking solution.
 - Add 10 mL of acetonitrile containing 1% acetic acid.
 - Vortex vigorously for 1 minute.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]
 - Transfer the supernatant to a clean tube.
- Defatting (for high-fat matrices like meat and egg yolk):



- Add 10 mL of hexane to the supernatant.
- Vortex for 1 minute and allow the layers to separate.
- Discard the upper hexane layer.
- Solid-Phase Extraction (SPE) Clean-up:
 - Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.
 - Load the extract onto the conditioned cartridge.
 - Wash the cartridge with 5 mL of water to remove polar interferences.
 - Dry the cartridge under vacuum for 5 minutes.
 - Elute the analytes with 10 mL of acetonitrile.
- Concentration and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of the initial mobile phase.
 - Vortex for 30 seconds and filter through a 0.22 μm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to ensure separation of erythromycin from matrix
 components (e.g., start with 95% A, ramp to 95% B over 8 minutes, hold for 2 minutes,



and re-equilibrate).

Flow Rate: 0.3 mL/min.

Injection Volume: 5 μL.

Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS):

Ionization Mode: Electrospray Ionization (ESI), Positive.

Scan Type: Multiple Reaction Monitoring (MRM).[9]

MRM Transitions:

- Erythromycin A: Precursor Ion [M+H]⁺ m/z 734.5 → Product Ions m/z 576.4 (quantifier), 158.2 (qualifier).[3]
- Erythromycin-(N-methyl-¹³C,d₃): Precursor Ion [M+H]⁺ m/z 738.5 → Product Ion m/z 580.4.

Data Presentation

The following table summarizes the performance characteristics of the method in various food matrices.

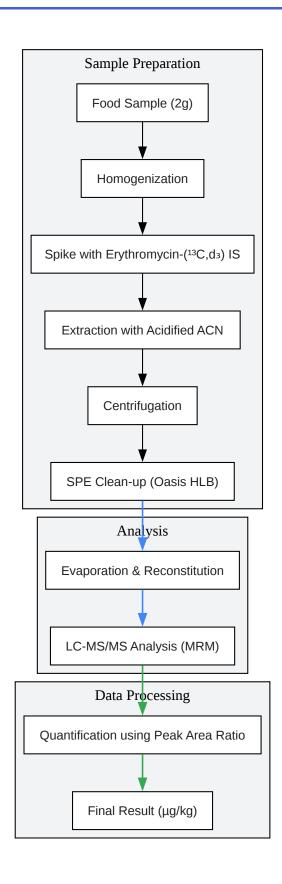


Food Matrix	Limit of Detection (LOD) (µg/kg)	Limit of Quantitation (LOQ) (µg/kg)	Recovery (%)	Relative Standard Deviation (RSD) (%)
Chicken Muscle	0.5	2.0	87.8 - 104.2	< 7.1
Chicken Liver	0.5	2.0	89.1 - 103.5	< 6.8
Chicken Kidney	0.5	2.0	90.2 - 102.7	< 7.0
Whole Egg	0.5	2.0	88.5 - 101.9	< 6.5
Honey	0.07	0.10	76.1 - 102.1	7.1 - 13.1
Distillers Grains	5.0	10.0	90.0 - 110.0	< 15.0

Data compiled from various sources for illustrative purposes.[2][3]

Mandatory Visualization





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